![molecular formula C24H27N3O4 B281870 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid acts as a selective agonist of α7 nicotinic acetylcholine receptors, which are widely distributed in the brain and play a key role in cognitive function and memory. Activation of α7 nicotinic receptors by 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid leads to an increase in intracellular calcium levels and the release of neurotransmitters such as acetylcholine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing anxiety and depression, and increasing synaptic plasticity. It has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as a research tool is its selectivity for α7 nicotinic acetylcholine receptors, which allows for the specific modulation of this receptor subtype without affecting other receptor subtypes. However, one limitation of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
未来方向
Future research on 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in a range of neurological and psychiatric disorders. This could include investigating its effects on synaptic plasticity and neuroinflammation, as well as exploring its potential as a cognitive enhancer or neuroprotective agent. Additionally, further research could explore the potential of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as a tool for studying the role of α7 nicotinic acetylcholine receptors in various physiological and pathological processes.
合成方法
The synthesis of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves several steps, starting with the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to obtain the intermediate 4-(4-isopropylphenyl)-1,2-dihydropyrazine-3,5-dione. This intermediate is then reacted with 4-(chlorocarbonyl)aniline to form the key intermediate 4-(2-{[4-(4-isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid.
科学研究应用
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
分子式 |
C24H27N3O4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
(Z)-4-oxo-4-[2-[4-(4-propan-2-ylphenyl)piperazine-1-carbonyl]anilino]but-2-enoic acid |
InChI |
InChI=1S/C24H27N3O4/c1-17(2)18-7-9-19(10-8-18)26-13-15-27(16-14-26)24(31)20-5-3-4-6-21(20)25-22(28)11-12-23(29)30/h3-12,17H,13-16H2,1-2H3,(H,25,28)(H,29,30)/b12-11- |
InChI 键 |
QXSXRVWPDIXKLT-QXMHVHEDSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



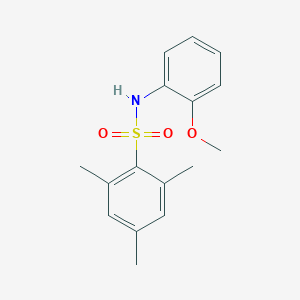

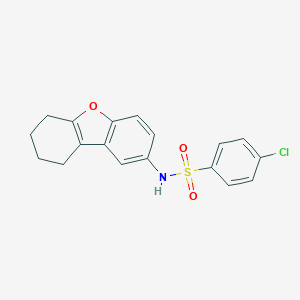
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
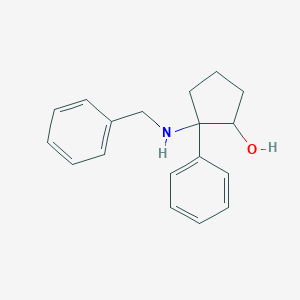
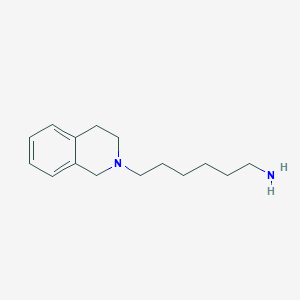
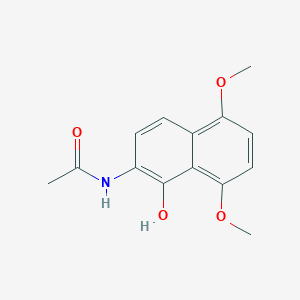
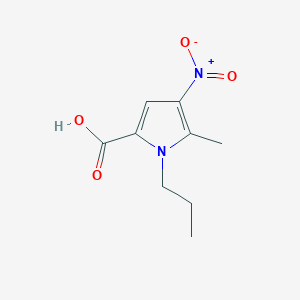
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
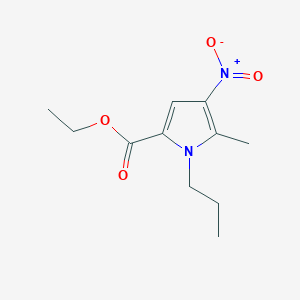
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)